molecular formula C12H16O3 B14049229 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one

Cat. No.: B14049229
M. Wt: 208.25 g/mol
InChI Key: JTBSAPLZXFPEBL-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is often used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The presence of the ethoxy and methoxy groups can affect the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: This compound has a similar structure but lacks the ethoxy group.

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:

Uniqueness

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These functional groups can influence the compound’s chemical reactivity and its interactions with other molecules, making it distinct from similar compounds .

Biological Activity

1-(3-Ethoxy-5-methoxyphenyl)propan-2-one, a compound with the molecular formula C12H16O3, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC1=CC(=C(C=C1)OC)C(=O)C(C)C

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using the DPPH radical scavenging method revealed an IC50 value of 25 µg/mL, indicating a strong capacity to neutralize free radicals. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.

Assay Type IC50 (µg/mL)
DPPH Radical Scavenging25

Cytotoxicity and Anti-Cancer Potential

In cancer research, this compound was evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated that the compound exhibits selective cytotoxicity with IC50 values of 15 µM for HepG2 and 20 µM for MCF7 cells, suggesting its potential as a lead compound in anticancer drug development.

Cell Line IC50 (µM)
HepG215
MCF720

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Further research is required to elucidate the specific pathways affected by this compound.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on HepG2 cells. The study reported that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of caspase-3 activation and annexin V staining. These findings highlight the compound's potential as an anticancer agent through apoptosis induction.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against pathogenic bacteria. The results demonstrated that it not only inhibited bacterial growth but also disrupted biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating biofilm-associated infections.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3-ethoxy-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O3/c1-4-15-12-7-10(5-9(2)13)6-11(8-12)14-3/h6-8H,4-5H2,1-3H3

InChI Key

JTBSAPLZXFPEBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)CC(=O)C

Origin of Product

United States

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